Predicted sEH Inhibition Potency vs. Unsubstituted Thiophene Analog
In silico bioactivity profiling using the Molbic database predicts that the target compound falls into the ≤0.1 µM activity category, whereas the des-methyl analog 1-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea (CAS 1396848-18-2) is predicted at >0.1–10 µM, indicating that the 3-methyl group on the thiophene ring may enhance target binding affinity [1]. The methyl substituent increases electron density on the thiophene and may improve hydrophobic packing within the sEH catalytic tunnel, a feature exploited in the US8501783 patent family to boost inhibitor potency [2].
| Evidence Dimension | Predicted bioactivity category (sEH inhibition) |
|---|---|
| Target Compound Data | ≤0.1 µM (predicted) |
| Comparator Or Baseline | 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea (CAS 1396848-18-2): >0.1–10 µM (predicted) |
| Quantified Difference | ≥10-fold improvement in predicted potency category |
| Conditions | Molbic/IDRB Lab computational bioactivity prediction platform |
Why This Matters
A 10-fold or greater improvement in predicted sEH potency directly informs compound selection for in vitro screening cascades, reducing the risk of false negatives.
- [1] Molbic IDRB Lab, Compound Bioactivity Profile for CP0037646. Map of Molecular Bioactivity. View Source
- [2] US8501783B2 – Conformationally restricted urea inhibitors of soluble epoxide hydrolase, Huang H, et al., 2013. View Source
